molecular formula C25H20Cl2N6O3 B2795108 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 922009-28-7

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2795108
CAS RN: 922009-28-7
M. Wt: 523.37
InChI Key: FJWHBXCGLGWDBM-UHFFFAOYSA-N
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Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20Cl2N6O3 and its molecular weight is 523.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a novel series of pyrazolopyrimidines derivatives, including the mentioned compound, to investigate their potential as anticancer and anti-inflammatory agents. These compounds were synthesized through various chemical reactions, highlighting their versatile chemical framework which can be tailored for specific biological activities. The studies evaluated these compounds for their cytotoxic effects against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. The structure-activity relationship (SAR) was discussed to understand how different substitutions on the pyrazolopyrimidine core affect their biological activity. This research underscores the potential of such compounds in developing new therapeutic agents against cancer and inflammation (Rahmouni et al., 2016).

Chemical Properties and Synthesis Methods

The compound has been part of studies focusing on the synthesis of pyrazolopyrimidines and their derivatives through innovative chemical processes. These studies provide insights into the chemical properties of the compound, such as reactivity and stability under various conditions. For example, research on the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones offers a glimpse into the compound's formation and functional group transformations. Such research not only expands the chemical knowledge base but also explores the utility of these compounds in further synthetic applications, potentially leading to the discovery of new drugs or materials (Ochi & Miyasaka, 1983).

Potential Applications in Imaging and Diagnostic

The synthesis and evaluation of pyrazolopyrimidine derivatives have been explored for potential applications in imaging and diagnostics. For instance, a study on the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide highlights the development of new Positron Emission Tomography (PET) agents. Such compounds could be used for imaging of specific enzymes or biological markers in neuroinflammation, providing valuable tools for the diagnosis and monitoring of neurological diseases (Wang et al., 2018).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N6O3/c1-15-21(22(31-36-15)18-7-2-3-8-20(18)27)24(34)28-9-10-33-23-19(12-30-33)25(35)32(14-29-23)13-16-5-4-6-17(26)11-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWHBXCGLGWDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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